
Glyceryl 1-abietate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl 1-abietate, also known as glyceryl abietate, is an ester derived from abietic acid and glycerol. It is commonly used as an oil-soluble food additive, particularly in the stabilization of citrus-flavored beverages. This compound is also utilized in the production of chewing gum and ice cream due to its ability to keep oils in suspension in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl 1-abietate is synthesized through the esterification of abietic acid with glycerol. This reaction typically requires the presence of a catalyst, such as an acid catalyst or an enzyme catalyst, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of refined wood rosin with glycerol. The refined wood rosin is first purified to remove impurities, and then it is reacted with glycerol under controlled conditions to produce the ester. This process ensures the production of a high-purity product suitable for use in food and cosmetic applications .
Chemical Reactions Analysis
Types of Reactions: Glyceryl 1-abietate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized esters, while reduction may yield reduced esters. Substitution reactions can produce a variety of substituted esters depending on the reagents used .
Scientific Research Applications
Glyceryl 1-abietate has diverse applications in scientific research, including:
Chemistry: It is used as a stabilizer in various chemical formulations and as a reactant in organic synthesis.
Biology: It is utilized in the study of lipid metabolism and as a component in biological assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of glyceryl 1-abietate involves its interaction with lipid membranes and proteins. It is believed to exert its effects by stabilizing lipid bilayers and modulating the activity of membrane-bound enzymes. The molecular targets and pathways involved in its action include lipid metabolism pathways and signal transduction pathways related to membrane stability .
Comparison with Similar Compounds
- Glyceryl monoabietate
- Glyceryl diabietate
- Glyceryl triabietate
Comparison: Glyceryl 1-abietate is unique in its ability to stabilize oil-in-water emulsions, making it particularly valuable in food and cosmetic applications. Compared to glyceryl monoabietate and glyceryl diabietate, this compound offers superior stability and emulsifying properties. Glyceryl triabietate, on the other hand, may provide enhanced stability but is less commonly used due to its higher production cost .
Properties
CAS No. |
8050-31-5 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-14-18(25)13-24/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3/t18?,19-,20?,22-,23+/m1/s1 |
InChI Key |
HBKBEZURJSNABK-ZYVHDLTOSA-N |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C |
Isomeric SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)O)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C |
Key on ui other cas no. |
186374-50-5 8050-31-5 |
physical_description |
Solid; [IUCLID] Odorless solid; [Eastman Chemical MSDS] |
solubility |
Insoluble in water, soluble in acetone |
Synonyms |
Foral 85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


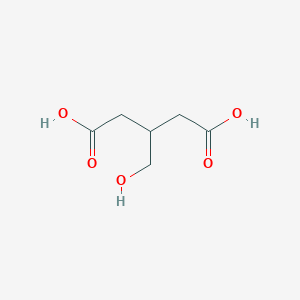
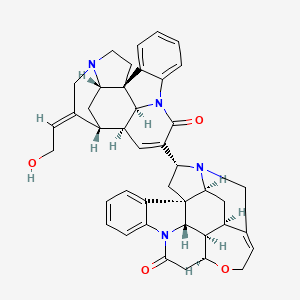
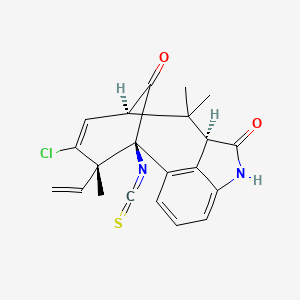
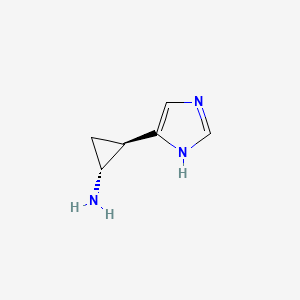


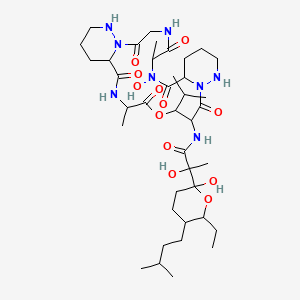



![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)



